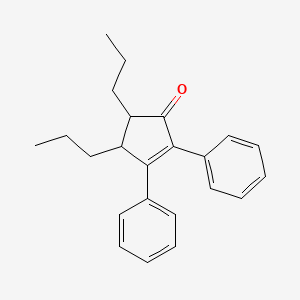
2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one is an organic compound with a unique structure characterized by a cyclopentene ring substituted with phenyl and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diphenyl-1,3-butadiene with propylmagnesium bromide, followed by cyclization using a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding cyclopentane derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid
Major Products:
Oxidation: Diketones.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
2,3-Diphenylcyclopropenone: Shares the phenyl substitution but differs in the ring structure.
2,3-Diphenyl-2-cyclopropen-1-one: Similar in having phenyl groups but with a cyclopropenone ring
Uniqueness: 2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one is unique due to the presence of both phenyl and propyl groups on a cyclopentene ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and material science .
Properties
CAS No. |
633357-49-0 |
|---|---|
Molecular Formula |
C23H26O |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2,3-diphenyl-4,5-dipropylcyclopent-2-en-1-one |
InChI |
InChI=1S/C23H26O/c1-3-11-19-20(12-4-2)23(24)22(18-15-9-6-10-16-18)21(19)17-13-7-5-8-14-17/h5-10,13-16,19-20H,3-4,11-12H2,1-2H3 |
InChI Key |
XQBDYRWWYGJQCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(C(=O)C(=C1C2=CC=CC=C2)C3=CC=CC=C3)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)
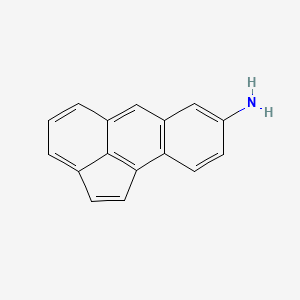
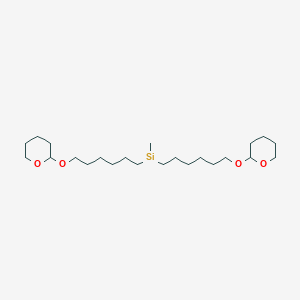
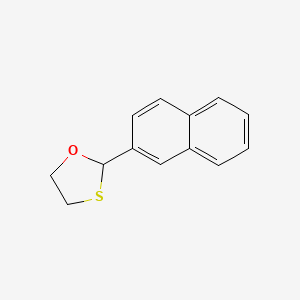
![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)

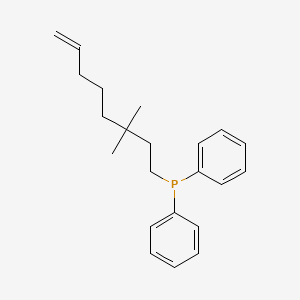
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide](/img/structure/B15166920.png)
![5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15166932.png)
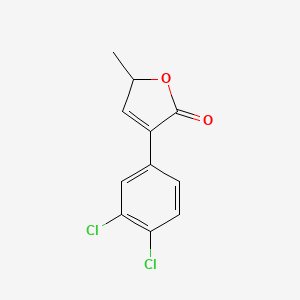
![2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine](/img/structure/B15166938.png)
![Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester](/img/structure/B15166939.png)
![1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione](/img/structure/B15166943.png)
![5-{[4-(Diethylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15166951.png)
